molecular formula C11H16N2 B14652421 Benzenecarboximidamide, N,N-diethyl- CAS No. 50458-37-2

Benzenecarboximidamide, N,N-diethyl-

Cat. No.: B14652421
CAS No.: 50458-37-2
M. Wt: 176.26 g/mol
InChI Key: BHFLGKKPKQIPAI-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, N,N-diethyl- is an organic compound with the molecular formula C11H16N2. It is a derivative of benzenecarboximidamide, where the hydrogen atoms on the nitrogen are replaced by diethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenecarboximidamide, N,N-diethyl- can be synthesized through the condensation of benzoic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs in an organic solvent like dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis of benzenecarboximidamide, N,N-diethyl- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, N,N-diethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenecarboximidamide, N,N-diethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenecarboximidamide, N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The compound may also interact with cellular pathways, leading to changes in gene expression or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenecarboximidamide, N,N-diethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The diethyl groups enhance its lipophilicity and may influence its binding affinity to molecular targets compared to other similar compounds .

Properties

CAS No.

50458-37-2

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

N,N-diethylbenzenecarboximidamide

InChI

InChI=1S/C11H16N2/c1-3-13(4-2)11(12)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3

InChI Key

BHFLGKKPKQIPAI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=N)C1=CC=CC=C1

Origin of Product

United States

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